molecular formula C27H26N6O B8136425 CPI-1612

CPI-1612

Cat. No.: B8136425
M. Wt: 450.5 g/mol
InChI Key: SEDFZSHSBUXKAC-NIYFSFCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPI-1612 is a potent and selective inhibitor of EP300 and CREBBP histone acetyltransferases. These enzymes play a crucial role in regulating gene expression through the acetylation of histone proteins. This compound has shown significant potential in preclinical studies, particularly in the context of cancer research, due to its ability to inhibit the growth of cancer cells by targeting these enzymes .

Chemical Reactions Analysis

CPI-1612 primarily undergoes inhibition reactions with its target enzymes, EP300 and CREBBP. The compound binds to the histone acetyltransferase domain of these enzymes, preventing them from acetylating histone proteins . Common reagents and conditions used in these reactions include the presence of acetyl-CoA and physiological conditions that mimic the cellular environment. The major product formed from these reactions is the inhibited enzyme complex, which cannot perform its normal function of histone acetylation .

Scientific Research Applications

It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer and B-cell lymphoma . The compound has also been used as a tool to study the role of EP300 and CREBBP in gene regulation and cancer progression.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDFZSHSBUXKAC-NIYFSFCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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